molecular formula C43H56O17 B1210481 克里霉素 B CAS No. 98474-21-6

克里霉素 B

货号 B1210481
CAS 编号: 98474-21-6
分子量: 844.9 g/mol
InChI 键: FJSYXNOFZQFOAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Kerriamycin B is a compound that has been identified as an inhibitor of protein SUMOylation . SUMOylation is a major post-translational regulatory system in animals and other eukaryotes . It regulates protein subcellular localization, enzymatic activity, and protein stability, which are associated with the cell cycle, transcription, DNA repair, and innate immunity .


Chemical Reactions Analysis

Kerriamycin B inhibits protein SUMOylation by blocking the formation of the E1-SUMO intermediate . This inhibition occurs both in vitro and in vivo .

科学研究应用

Protein SUMOylation Inhibition

Kerriamycin B has been identified as an inhibitor of protein SUMOylation, a post-translational modification process that affects various cellular functions including transcription, DNA repair, and cell cycle . The compound inhibits the SUMO-activating enzyme (E1), which is crucial for the attachment of SUMO (Small Ubiquitin-like Modifier) to target proteins. This inhibition can provide insights into the role of SUMOylation in cells and has potential implications for drug development, particularly for diseases where dysregulation of SUMOylation is a factor, such as cancer and neurodegenerative disorders .

Cancer Research

In the context of cancer, Kerriamycin B’s ability to inhibit SUMOylation can be leveraged to study the stabilization and localization of proteins involved in tumor growth and metastasis. By affecting SUMOylation, researchers can observe changes in the behavior of cancer cells, potentially leading to the development of new therapeutic strategies .

Neurodegenerative Diseases

Kerriamycin B’s inhibition of SUMOylation may also be relevant in the study of neurodegenerative diseases like Alzheimer’s and Huntington’s. These conditions have been linked to abnormal protein aggregation, which can be influenced by SUMOylation. By using Kerriamycin B, scientists can explore how modulating SUMOylation affects protein aggregation and neuronal health .

Innate Immunity

SUMOylation plays a role in the regulation of innate immunity. Kerriamycin B could be used to study how SUMOylation affects the immune response to pathogens, potentially leading to new insights into the treatment of infectious diseases .

Cell Cycle and DNA Repair

The compound’s impact on SUMOylation can affect the cell cycle and DNA repair mechanisms. Research using Kerriamycin B can provide a better understanding of the molecular events that control cell division and respond to DNA damage, which is crucial for maintaining genomic stability .

Transcriptional Regulation

Kerriamycin B can be used to investigate the role of SUMOylation in the regulation of gene expression. Since SUMOylation can influence the activity and localization of transcription factors, studying its inhibition can reveal new aspects of gene regulation mechanisms .

Drug Development

Given its unique mechanism of action, Kerriamycin B serves as a valuable tool in drug discovery and development. It can be used as a lead compound to develop more potent and selective inhibitors of SUMOylation, which could serve as therapeutic agents for various diseases .

Molecular Biology Research Tools

As a SUMOylation inhibitor, Kerriamycin B can be used as a molecular tool to dissect the SUMOylation process in basic biological research. It can help in understanding the fundamental aspects of protein modification and its consequences on cellular functions .

未来方向

Given the novel activity of Kerriamycin B in inhibiting protein SUMOylation, it provides useful information about the role of SUMOylation in cells and drug development . As more efforts are invested in this field, small-molecule inhibitors targeting the SUMOylation modification pathway, like Kerriamycin B, are promising for development into novel anticancer drugs .

属性

IUPAC Name

9-[4-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,8-trihydroxy-12b-(5-hydroxy-6-methyloxan-2-yl)oxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56O17/c1-18-25(44)8-10-32(55-18)60-43-30(46)16-41(5,52)17-42(43,53)13-12-24-35(43)40(51)23-7-6-22(38(49)34(23)39(24)50)28-15-29(37(48)21(4)54-28)59-31-11-9-27(19(2)56-31)58-33-14-26(45)36(47)20(3)57-33/h6-7,12-13,18-21,25-29,31-33,36-37,44-45,47-49,52-53H,8-11,14-17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSYXNOFZQFOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC23C(=O)CC(CC2(C=CC4=C3C(=O)C5=C(C4=O)C(=C(C=C5)C6CC(C(C(O6)C)O)OC7CCC(C(O7)C)OC8CC(C(C(O8)C)O)O)O)O)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00913262
Record name 1,5-Anhydro-2,6-dideoxy-3-O-{5-[(2,6-dideoxyhexopyranosyl)oxy]-6-methyloxan-2-yl}-1-{3,4a,8-trihydroxy-12b-[(5-hydroxy-6-methyloxan-2-yl)oxy]-3-methyl-1,7,12-trioxo-1,2,3,4,4a,7,12,12b-octahydrotetraphen-9-yl}hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

844.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kerriamycin B

CAS RN

98474-21-6
Record name Kerriamycin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Kerriamycin B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,5-Anhydro-2,6-dideoxy-3-O-{5-[(2,6-dideoxyhexopyranosyl)oxy]-6-methyloxan-2-yl}-1-{3,4a,8-trihydroxy-12b-[(5-hydroxy-6-methyloxan-2-yl)oxy]-3-methyl-1,7,12-trioxo-1,2,3,4,4a,7,12,12b-octahydrotetraphen-9-yl}hexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00913262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kerriamycin B
Reactant of Route 2
Kerriamycin B
Reactant of Route 3
Kerriamycin B
Reactant of Route 4
Kerriamycin B
Reactant of Route 5
Kerriamycin B
Reactant of Route 6
Kerriamycin B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。